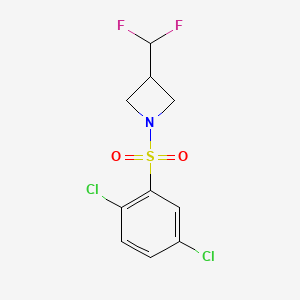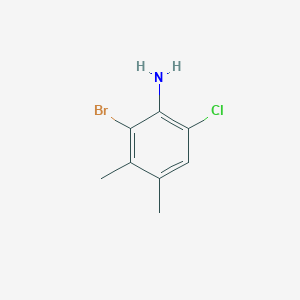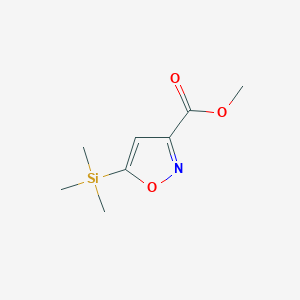![molecular formula C13H16ClN B2881907 [3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287331-73-9](/img/structure/B2881907.png)
[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, commonly known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
CP-55940 acts on the endocannabinoid system, specifically by binding to the CB1 and CB2 receptors. This binding results in the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase. These signaling pathways ultimately lead to the various physiological effects of CP-55940, including its analgesic, anti-inflammatory, and neuroprotective properties.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the induction of apoptosis in cancer cells. Additionally, CP-55940 has been shown to have neuroprotective effects, particularly in the context of ischemic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CP-55940 for lab experiments is its potency and selectivity for the CB1 and CB2 receptors. Additionally, CP-55940 has a long half-life, which allows for sustained effects in in vivo experiments. However, one limitation of CP-55940 is its potential for off-target effects, particularly at high doses. Additionally, CP-55940 is a Schedule I controlled substance, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research on CP-55940. One area of interest is its potential use as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanisms underlying CP-55940's neuroprotective effects, as well as its potential for use in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis. Finally, there is a need for the development of more selective CB1 and CB2 receptor agonists, which could potentially reduce the off-target effects of CP-55940.
Méthodes De Synthèse
CP-55940 is typically synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, which is then reacted with 3-chloro-2-methylphenylmagnesium bromide to form the corresponding ketone. This ketone is then reacted with bicyclo[1.1.1]pentane-1-carboxaldehyde to form the final product, CP-55940.
Applications De Recherche Scientifique
CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects, as well as neuroprotective properties. Additionally, CP-55940 has been studied for its potential use as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN/c1-9-10(3-2-4-11(9)14)13-5-12(6-13,7-13)8-15/h2-4H,5-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNAIRBDZXVCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2881824.png)
![4-[(2-Chloroacetyl)-[(3,5-dimethylphenyl)methyl]amino]-N-methylbutanamide](/img/structure/B2881825.png)
![3-allyl-8-(3-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881827.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2881829.png)
![1-(2-Hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2881831.png)
methanone](/img/structure/B2881834.png)


![(Z)-1-(4-fluorobenzyl)-3-(((3-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2881838.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2881842.png)

![(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2881847.png)